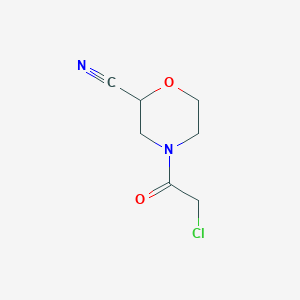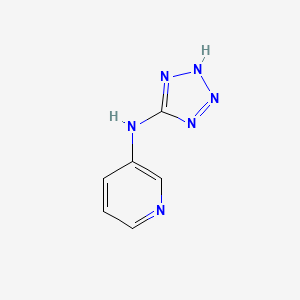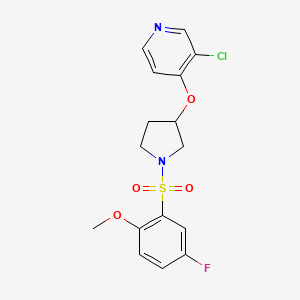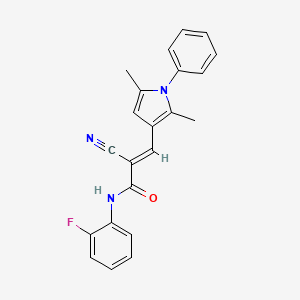![molecular formula C22H25N3O2 B2906437 (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-isopropoxyphenyl)methanone CAS No. 898414-95-4](/img/structure/B2906437.png)
(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-isopropoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-isopropoxyphenyl)methanone is a novel, nonsedating H1-antihistamine developed for symptomatic treatment of allergic rhinitis and chronic idiopathic urticaria .
Synthesis Analysis
The synthesis of benzimidazole derivatives involves the reaction of o-phenylenediamines with aromatic carboxylic acids in the presence of a strong dehydrating agent, polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester . The reaction probably proceeds via a mechanism of cyclocondensation . A general, inexpensive, and versatile method for the synthesis of (1 H -benzo [ d ]imidazol-2-yl) (phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o -phenylenediamine has been designed .Molecular Structure Analysis
The benzimidazole nucleus is an important pharmacophore in drug discovery, being a good bioisostere of naturally occurring nucleotides. This heterocycle may represent a type of privileged substructure which can interact with proteins and enzymes .Chemical Reactions Analysis
The reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO gives 4- [ (1 H -benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield . The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yields 2- ( {4- [ (1 H -benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .Scientific Research Applications
Antiviral Activity
The benzimidazole nucleus is known for its antiviral properties. Compounds containing this nucleus can be designed to interfere with viral replication processes, making them potential candidates for treating viral infections .
Antitumor Applications
Benzimidazole derivatives have been studied for their antitumor activity. They can act on various pathways involved in cancer cell proliferation and survival, offering a route for the development of new anticancer drugs .
Antihypertensive Effects
Due to their ability to interact with biological targets, benzimidazole compounds have been explored for their antihypertensive effects, which could lead to new treatments for high blood pressure .
Proton Pump Inhibition
These compounds have shown proton pump inhibitory activity, which is beneficial in treating conditions like gastroesophageal reflux disease (GERD) by reducing stomach acid production .
Anthelmintic Properties
The anthelmintic activity of benzimidazole derivatives makes them useful in the development of treatments for parasitic worm infections .
Antimicrobial and Anti-inflammatory Uses
Benzimidazole-based compounds exhibit antimicrobial and anti-inflammatory activities, suggesting their use in treating bacterial infections and inflammatory conditions .
Enzyme Inhibition
They can function as enzyme inhibitors, disrupting the enzymatic processes essential for the survival of pathogens, which is crucial in combating diseases .
Signal Transduction Interference
Compounds with this structure have been used to block signal transduction pathways in bacteria, such as the PqsR inhibitors that reduce the transcription of genes involved in pathogenicity, thereby mitigating infection and its spread .
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. It is known that imidazole-containing compounds, such as this one, can interact with proteins and enzymes . They have been extensively utilized as a drug scaffold in medicinal chemistry due to their wide-ranging biological activity .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The compound’s interaction with its targets and any resulting changes would depend on the specific target and the biological context.
Biochemical Pathways
Imidazole-containing compounds are known to interact with a variety of biochemical pathways due to their broad range of chemical and biological properties . The downstream effects would depend on the specific pathway and the biological context.
Pharmacokinetics
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could influence its bioavailability
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the biological context. Given the wide range of biological activities associated with imidazole derivatives , the effects could be diverse and context-dependent.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action. For instance, the synthesis of similar compounds has been shown to be influenced by temperature . .
Future Directions
Benzimidazoles and their derivatives show a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the future directions for this compound could involve further exploration of its potential uses in treating various conditions.
properties
IUPAC Name |
[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(4-propan-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-15(2)27-18-9-7-17(8-10-18)22(26)25-13-11-16(12-14-25)21-23-19-5-3-4-6-20(19)24-21/h3-10,15-16H,11-14H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DREKGDYVBGTAJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-ethoxyphenyl)-5-[3-(2-furyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B2906356.png)
![4-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethylbenzenesulfonamide](/img/structure/B2906357.png)
![2-Methyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2906360.png)
![[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B2906361.png)

![4-chloro-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2906363.png)
![2-{[4-(2-Chlorobenzoyl)piperazin-1-yl]carbonyl}benzoic acid](/img/structure/B2906366.png)
![4-(4-methoxybenzo[d]thiazol-2-yl)-N-(2-methoxyethyl)piperazine-1-carboxamide](/img/structure/B2906368.png)
![2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2906369.png)
![1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)azetidine-3-carboxamide](/img/structure/B2906370.png)

![7-[(2,5-dimethylphenyl)methyl]-3,9-dimethyl-1-prop-2-enyl-5,7,9-trihydro-4H-1, 2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2906374.png)